4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide
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Description
4-Amino-N-(2,5-dimethylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H16N2O2S and a molecular weight of 276.36 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O2S/c1-10-3-8-14(11(2)9-10)16-19(17,18)13-6-4-12(15)5-7-13/h3-9,16H,15H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide include a molecular weight of 276.36 and a molecular formula of C14H16N2O2S .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Crystal Structure : The structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, related to 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide, have been synthesized and structurally characterized by X-ray single crystal diffraction. This research contributes to understanding the molecular and electronic structures of sterically hindered organic molecules (Rublova et al., 2017).
Biological and Chemical Properties
- Antibacterial and Enzymatic Activities : A study on N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives, closely related to 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide, demonstrated moderate to high antibacterial activity against various bacterial strains. These compounds also showed significant α-glucosidase inhibition (Abbasi et al., 2016).
- Molecular Docking and DFT Calculations : Novel benzenesulfonamide derivatives have been studied for their electronic structure using quantum-chemical calculations. This research aids in understanding the chemical reactivity and potential antitumor activity of these compounds (Fahim & Shalaby, 2019).
- Photophysicochemical Properties : Zinc phthalocyanine substituted with benzenesulfonamide derivative groups, a category that includes 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide, has been investigated for its potential in photodynamic therapy. This research highlights the importance of these compounds in developing new treatments for cancer (Pişkin et al., 2020).
properties
IUPAC Name |
4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZOIOKBHAJLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide |
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